

# Toxicological Profile of 6:2 Fluorotelomer Alcohol: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *6-(Perfluorohexyl)hexanol*

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This technical guide provides a comprehensive overview of the toxicological profile of 6:2 fluorotelomer alcohol (6:2 FTOH), a key short-chain polyfluoroalkyl substance (PFAS) utilized in a variety of industrial and consumer products.[\[1\]](#)[\[2\]](#) This document summarizes key quantitative toxicological data, details experimental methodologies from pivotal studies, and presents a visual representation of its metabolic pathway.

## Executive Summary

6:2 fluorotelomer alcohol (CAS# 647-42-7) has been the subject of numerous toxicological evaluations to determine its potential hazards to human health.[\[3\]](#)[\[4\]](#) Studies have characterized its acute, subchronic, reproductive, developmental, and genetic toxicity. Key findings indicate that 6:2 FTOH is slightly toxic by oral and dermal routes.[\[3\]](#)[\[4\]](#) The No-Observed-Adverse-Effect Level (NOAEL) in a 90-day subchronic study in rats was established at 5 mg/kg/day, based on effects on the liver and hematological parameters.[\[3\]](#)[\[4\]](#)[\[5\]](#) While not found to be mutagenic or clastogenic, developmental and reproductive toxicity have been observed at doses that also induce parental toxicity.[\[3\]](#)[\[4\]](#)[\[6\]](#) A significant aspect of 6:2 FTOH toxicology is its metabolism into various persistent and bioactive metabolites, including perfluorohexanoic acid (PFHxA) and 5:3 fluorotelomer carboxylic acid (5:3 Acid).[\[7\]](#)[\[8\]](#)[\[9\]](#)

## Quantitative Toxicological Data

The following tables summarize the key quantitative data from toxicological studies on 6:2 FTOH.

Table 1: Acute Toxicity of 6:2 FTOH

Species	Route of Administration	Endpoint	Value	Reference
Rat	Oral	LD50	1750 mg/kg	[3][4]
Rat	Dermal	LD50	>5000 mg/kg	[3][4]

Table 2: Subchronic Toxicity of 6:2 FTOH (90-Day Oral Gavage in Rats)

Parameter	NOAEL	LOAEL	Effects Observed at LOAEL	Reference
Systemic Toxicity	5 mg/kg/day	25 mg/kg/day	Liver necrosis in males	[3]
Hematology & Liver Effects	5 mg/kg/day	Not explicitly stated	Changes in hematology and liver parameters	[3][4]

Table 3: Reproductive and Developmental Toxicity of 6:2 FTOH in Rats (Oral Gavage)

Study Type	NOAEL (Maternal/Paren- tal)	NOAEL (Developmental/ Offspring)	Key Findings at Higher Doses	Reference
Developmental Toxicity	125 mg/kg/day	125 mg/kg/day	Increased skeletal variations at 250 mg/kg/day	[6]
One-Generation Reproduction	25 mg/kg/day	25 mg/kg/day	Increased pup mortality and decreased body weights at 125 mg/kg/day	[2][6]

Table 4: Toxicokinetics of 6:2 FTOH Metabolites in Rats and Humans

Metabolite	Species	Matrix	Elimination Half-Life	Reference
PFBA, PFHxA, PFHpA, 5:3 Acid	Rat	Plasma	1.3 - 15.4 hours	[7][8]
5:3 Acid	Rat	Plasma/Serum	20 - 30 days (repeated exposure)	[7][8]
PFHxA	Human	Not specified	32 days	[7][8]
PFHpA	Human	Not specified	70 days	[7][8]
5:3 Acid	Human	Not specified	43 days	[7][8]

## Key Experimental Protocols

This section details the methodologies employed in pivotal toxicological studies of 6:2 FTOH.

## 90-Day Subchronic Oral Toxicity Study in Rats (OECD Test Guideline 408)

- Test Substance: 6:2 Fluorotelomer alcohol (99.7% purity).[3]
- Vehicle: NANOpure® water.[3]
- Test System: Crl:CD(SD) rats.[3]
- Administration: Oral gavage.[3]
- Dosage Levels: 0 (control), 5, 25, 125, and 250 mg/kg/day.[3]
- Dose Volume: 5.0 ml/kg.[3]
- Study Duration: 90 days.[3]
- Observations: Clinical signs, body weight, food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology.[3]
- Good Laboratory Practice: The study was conducted in compliance with US EPA TSCA (40 CFR part 792) Good Laboratory Practice (GLP) Standards.[3]

## Bacterial Reverse Mutation Test (Ames Test) (OECD Test Guideline 471)

- Test Substance: 6:2 Fluorotelomer alcohol.
- Tester Strains: *Salmonella typhimurium* strains TA98, TA100, TA1535, and TA1537, and *Escherichia coli* strain WP2 uvrA.
- Metabolic Activation: With and without a liver S9 fraction from Aroclor 1254-induced rats.[3]
- Dose Levels: Up to a maximum of 5000 µg/plate .[3]
- Evaluation: The number of revertant colonies was counted and compared to the solvent control. A positive response was defined as a dose-related increase in revertants to at least twice the solvent control value.

## In Vitro Chromosome Aberration Assay in Human Lymphocytes (OECD Test Guideline 473)

- Test Substance: 6:2 Fluorotelomer alcohol.
- Test System: Human peripheral blood lymphocytes.[\[3\]](#)
- Metabolic Activation: With and without a liver S9 fraction from Aroclor 1254-induced rats.[\[3\]](#)
- Concentrations: Up to 80 µg/ml.[\[3\]](#)
- Procedure: Cells were exposed to the test substance for a short duration, followed by a recovery period. Metaphase cells were then harvested, stained, and scored for chromosomal aberrations.
- Evaluation: The frequency of cells with structural or numerical chromosome aberrations was compared between treated and control cultures.

## One-Generation Reproduction Toxicity Study in Rats (OECD Test Guideline 415)

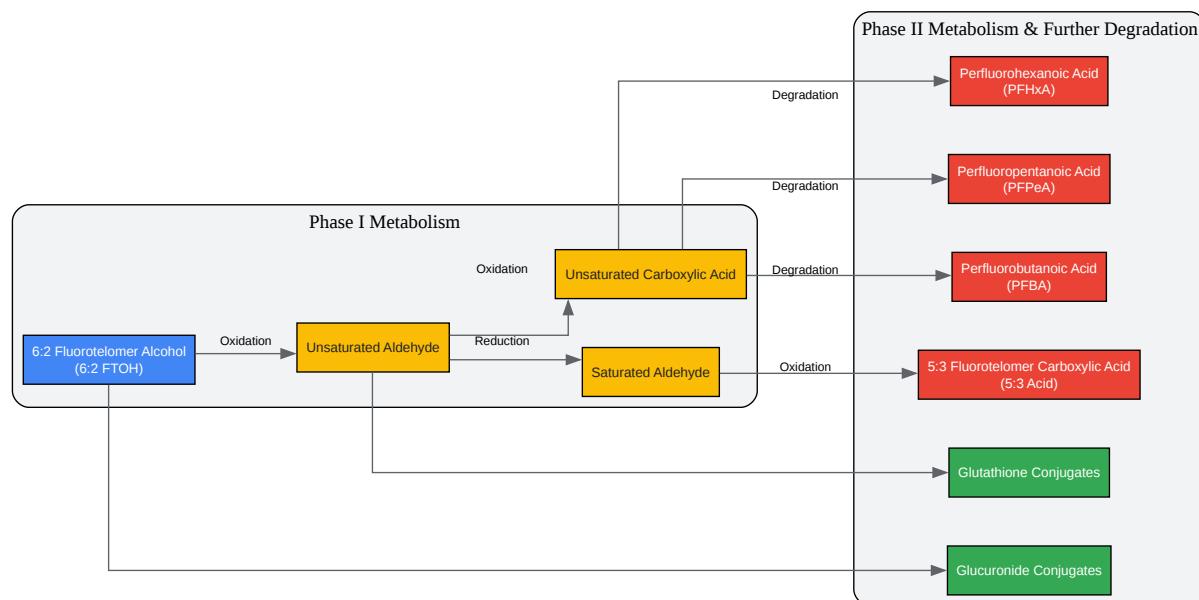
- Test Substance: 6:2 Fluorotelomer alcohol.
- Vehicle: 0.5% aqueous methylcellulose.[\[6\]](#)
- Test System: Sprague-Dawley rats.[\[6\]](#)
- Administration: Oral gavage.[\[6\]](#)
- Dosage Levels: 5, 25, 125, or 250 mg/kg/day.[\[6\]](#)
- Study Design: Parental (P1) generation was dosed for a specified period before mating, during mating, and for females, throughout gestation and lactation. The F1 generation was observed for viability, growth, and development.
- Endpoints Evaluated:

- Parental: Mortality, clinical signs, body weight, food consumption, mating performance, fertility, gestation length, and parturition.
- Offspring: Litter size, viability, sex ratio, clinical signs, body weight, and developmental landmarks.

## Signaling Pathways and Experimental Workflows

### Metabolic Pathway of 6:2 Fluorotelomer Alcohol

The biotransformation of 6:2 FTOH is a critical determinant of its toxicological profile. It is metabolized in the liver to several transient and stable metabolites. The following diagram illustrates the major metabolic pathway.

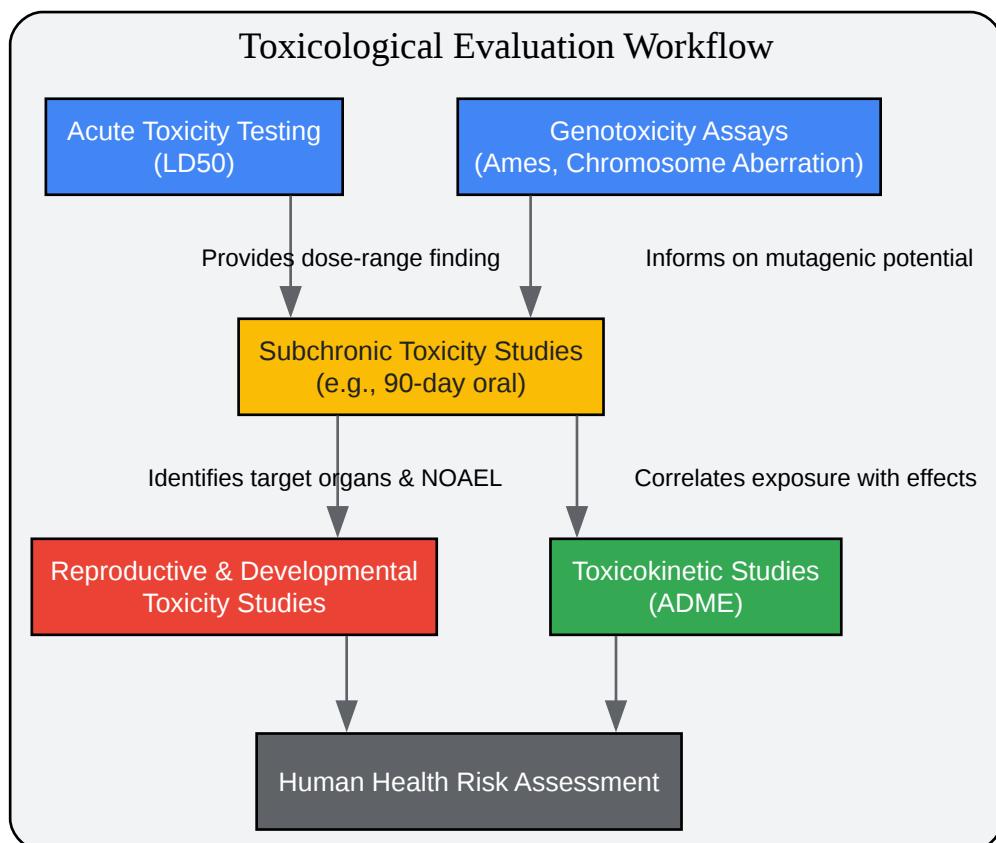
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Caption: Metabolic pathway of 6:2 fluorotelomer alcohol.

This diagram illustrates the initial oxidation of 6:2 FTOH to an unsaturated aldehyde, which can then undergo further oxidation or reduction, leading to the formation of various perfluorinated carboxylic acids (PFCAs) and other metabolites.<sup>[3][7]</sup> Phase II metabolism can also lead to the formation of glucuronide and glutathione conjugates.<sup>[3]</sup>

## Logical Flow of a Standard Toxicological Evaluation

The following diagram outlines a typical workflow for assessing the toxicity of a chemical substance like 6:2 FTOH, progressing from initial screening to more complex, long-term studies.



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Caption: A generalized workflow for toxicological evaluation.

This workflow demonstrates the logical progression of toxicological testing, where results from initial, shorter-term studies inform the design and dose selection for more complex and longer-duration studies, ultimately culminating in a comprehensive risk assessment.

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